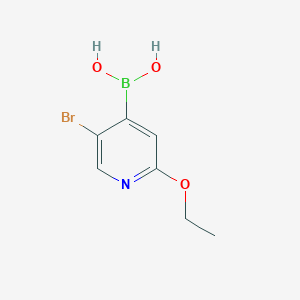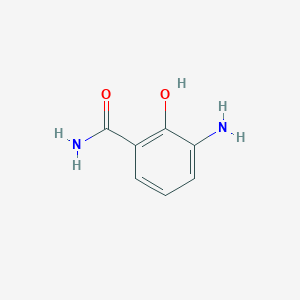
3-Aminosalicylamide
Übersicht
Beschreibung
3-Aminosalicylamide, also known as 3-ASA or mesalamine, is an aminosalicylate drug that is used to treat inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn’s disease. It is believed to act by inhibiting the production of proinflammatory cytokines and by suppressing the activation of nuclear factor kappa B (NF-κB). 3-Aminosalicylamide has been studied extensively in the laboratory and in the clinic, and its efficacy has been demonstrated in clinical trials.
Wissenschaftliche Forschungsanwendungen
Chemoprevention in Ulcerative Colitis
3-Aminosalicylamide, a derivative of aminosalicylates, has been studied for its potential role in the prevention of dysplasia and colorectal cancer in chronic ulcerative colitis (UC). A study by Rubin et al. (2006) showed that aminosalicylate therapy could significantly reduce the risk of dysplasia and colorectal cancer in UC patients. The study found that usage of aminosalicylates at 1.2 g/day or more was associated with a 72% reduction in the odds of developing dysplasia or colorectal cancer (Rubin et al., 2006).
Treatment of Ulcerative Colitis
Kruis et al. (2003) conducted a dose-finding study with mesalamine, a similar compound, to identify the optimal dose for inducing remission in patients with mildly to moderately active ulcerative colitis. The study concluded that the optimal dose to induce remission was 0.5 g 5-aminosalicylic acid three times a day (Kruis et al., 2003).
Combined Oral and Enema Treatment
Marteau et al. (2005) researched the efficacy of combining mesalazine enema with oral mesalazine in patients with extensive mild/moderate active ulcerative colitis. The study found that the combination therapy was superior to oral therapy alone and could be considered as first-line treatment (Marteau et al., 2005).
Role in Crohn's Disease
Gordon (2017) discussed the use of 5-aminosalicylates, such as 3-Aminosalicylamide, in maintaining remission in Crohn's disease. The paper highlighted the conflicting evidence in different contexts, suggesting the need for more research in this area (Gordon, 2017).
Eigenschaften
IUPAC Name |
3-amino-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,8H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGLJFGSFNGDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463992 | |
| Record name | 3-aminosalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminosalicylamide | |
CAS RN |
467231-62-5 | |
| Record name | 3-aminosalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

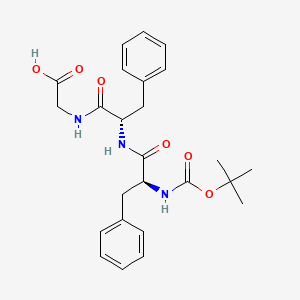
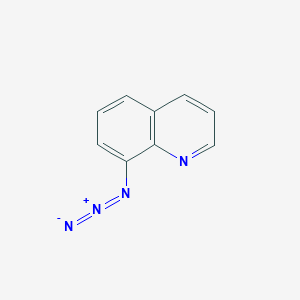
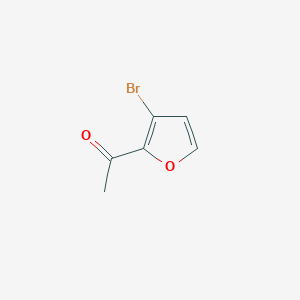
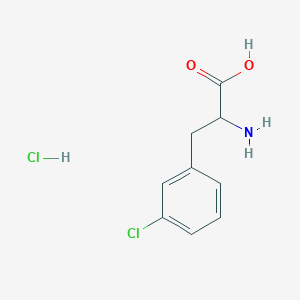
![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)
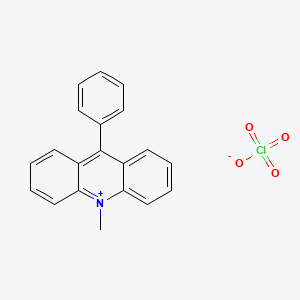
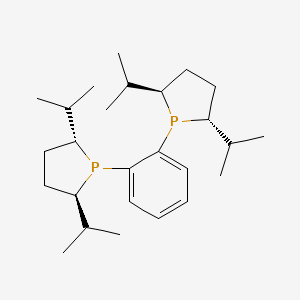
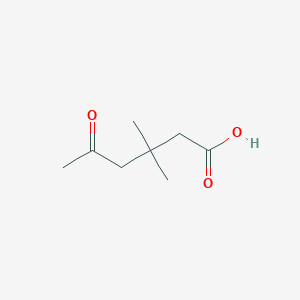
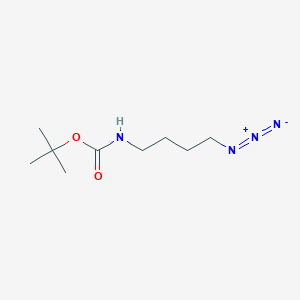
![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)
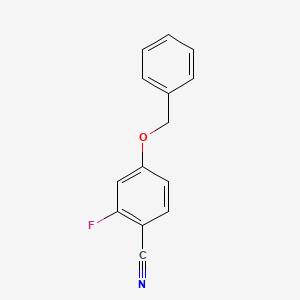
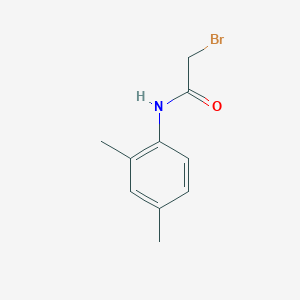
![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)
